
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines various functional groups, making it a subject of interest for researchers in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification, using methanol and an acid catalyst.
Attachment of the Amido Group: The amido group can be attached through an amide coupling reaction, using an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Addition of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Material Science: Thiophene derivatives are often used in the development of organic electronic materials, including organic light-emitting diodes and organic photovoltaics.
Chemical Biology: The compound can be used as a probe to investigate cellular processes and pathways.
作用機序
The mechanism of action of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- Methyl 5-((4-methoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate
- Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(p-tolyloxy)acetamido)thiophene-3-carboxylate
- Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-2-carboxylate
Uniqueness
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
特性
分子式 |
C25H26N2O6S |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
methyl 5-[(4-ethoxyphenyl)carbamoyl]-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O6S/c1-5-32-18-12-10-17(11-13-18)26-23(29)22-16(3)21(25(30)31-4)24(34-22)27-20(28)14-33-19-9-7-6-8-15(19)2/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28) |
InChIキー |
YWNFUVHORMMOON-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
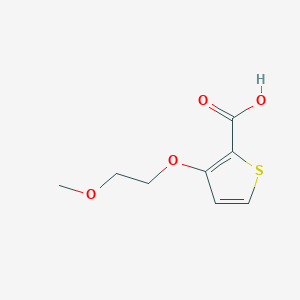
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
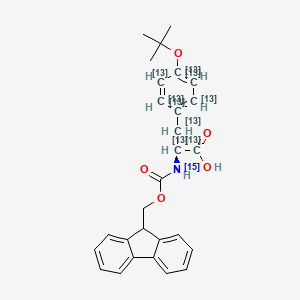
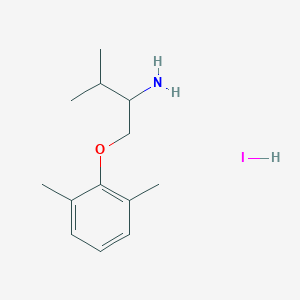
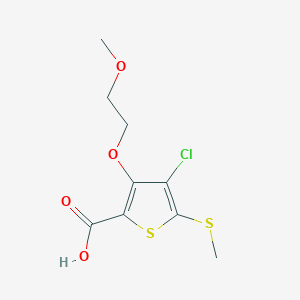
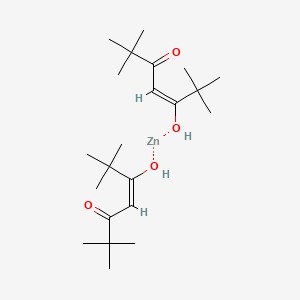

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
